2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c1-18-10-4-7-13(18)14(19)8-9-17-15(20)11-5-2-3-6-12(11)16/h2-7,10,14,19H,8-9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUZFHZBGZMGNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that the compound contains a bromine atom, which can participate in various chemical reactions, such as free radical reactions
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. The compound’s structure suggests potential interactions with various biochemical pathways, but without experimental data, it’s difficult to predict the exact pathways it might affect.
Pharmacokinetics
Given the complexity of the molecule, it’s likely that its bioavailability and pharmacokinetics would be influenced by factors such as its solubility, stability, and the presence of functional groups that could undergo metabolic transformations.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Without specific research data, it’s difficult to predict how these factors might affect the compound.
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which share a similar structure with this compound, have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These compounds bind with high affinity to multiple receptors, which could suggest a similar behavior for 2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide.
Biological Activity
2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide, with the CAS number 1795089-37-0, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antiproliferative effects, antibacterial activity, and its mechanism of action.
- Molecular Formula : CHBrNO
- Molecular Weight : 337.21 g/mol
- IUPAC Name : 2-bromo-N-(3-hydroxy-3-(1-methylpyrrol-2-yl)propyl)benzamide
Antiproliferative Activity
Research has indicated that derivatives of benzamide, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A notable study found that certain benzamide compounds caused S-phase arrest in cancer cells, indicating their potential as chemotherapeutic agents.
Case Study: S-phase Arrest Mechanism
In a study focused on the synthesis and biological evaluation of benzamide derivatives, it was reported that compounds similar to this compound showed cytotoxic effects with IC values below 6.5 µM against Molt-3 leukemia cells and several solid tumor lines. The mechanism was attributed to the induction of S-phase cell cycle arrest rather than direct tubulin targeting .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In a comparative study, pyrrole-based benzamide derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli.
Minimum Inhibitory Concentration (MIC)
The MIC values for related compounds were reported between 3.12 and 12.5 µg/mL, indicating strong antibacterial efficacy compared to standard antibiotics like ciprofloxacin (MIC of 2 µg/mL) .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 3.12 |
| Compound B | Escherichia coli | 10 |
| Ciprofloxacin | Both | 2 |
The biological activity of this compound may involve multiple pathways:
- Cell Cycle Inhibition : Induces S-phase arrest in cancer cells.
- Antibacterial Mechanism : Likely involves interference with bacterial cell wall synthesis or function, although specific pathways require further elucidation.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Properties
Recent studies have highlighted the potential of compounds similar to 2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide as antiviral agents. For instance, N-Heterocycles have been identified as promising candidates against viruses like hepatitis C and influenza, showcasing significant efficacy in cell-based assays . The structural features of this compound may contribute to its interactions with viral targets, enhancing its therapeutic potential.
Anticancer Activity
The compound's structural analogs have been investigated for their anticancer properties. Research indicates that certain derivatives exhibit selective cytotoxicity against cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest . The bromine atom and hydroxyl group in the structure may play critical roles in modulating biological activity.
Synthetic Routes and Mechanisms
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include the use of anhydrous aluminum chloride as a catalyst and dichloromethane as a solvent. These conditions facilitate the formation of the desired compound while maintaining high yields.
Mechanism of Action
The compound is believed to undergo free radical reactions, which can be crucial in its biological activity. This mechanism may enhance its interaction with various biomolecules, leading to potential therapeutic effects.
Case Study 1: Antiviral Efficacy
A study evaluating the antiviral efficacy of related compounds demonstrated that specific structural modifications could enhance activity against resistant strains of viruses. The findings suggested that compounds with similar frameworks to this compound exhibited improved inhibitory effects on viral replication in vitro, indicating a promising avenue for further research .
Case Study 2: Anticancer Research
In another investigation focused on anticancer properties, derivatives of this compound were tested against various cancer cell lines. Results indicated significant cytotoxic effects, particularly in leukemia and breast cancer models. The study concluded that the unique structural components of these compounds could be optimized for enhanced selectivity and potency against cancer cells .
Data Summary
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and analogs:
Key Observations :
- Bromine vs. Methyl Substituents : Bromine (in the target and ) enhances electrophilicity, enabling cross-coupling reactions, while methyl groups () may improve steric bulk or hydrophobicity.
- Amine Chain Diversity: The target’s pyrrole moiety (aromatic heterocycle) contrasts with ’s tertiary amine (N,O-directing group) and ’s pyrimidinyl-indole system (larger π-conjugated system).
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step reactions starting from brominated benzoic acid derivatives. Key steps include amide coupling using reagents like EDCI or HATU, followed by functional group modifications. Solvents such as DMF or toluene, coupled with controlled temperatures (e.g., 0–60°C), enhance yield and reduce side reactions. Catalysts like palladium (for cross-coupling) or acid/base mediators improve selectivity. Purification via column chromatography or preparative HPLC ensures high purity (≥95%) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and functional groups (e.g., hydroxyl, pyrrole protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and solid-state conformation .
- IR Spectroscopy : Identifies carbonyl (amide) and hydroxyl stretches .
Q. How should in vitro assays be designed to assess this compound’s pharmacokinetic properties?
- Methodology :
- Solubility : Test in PBS (pH 7.4) and simulated gastric fluid using HPLC-UV .
- Metabolic Stability : Incubate with liver microsomes; quantify parent compound via LC-MS .
- Plasma Protein Binding : Use equilibrium dialysis followed by LC-MS/MS analysis .
Advanced Research Questions
Q. How does the 1-methyl-1H-pyrrol-2-yl moiety influence bioactivity compared to other heterocycles (e.g., thiophene or pyridine)?
- Methodology : Conduct comparative structure-activity relationship (SAR) studies by synthesizing analogs with substituted heterocycles. Evaluate inhibitory potency against target enzymes (e.g., kinases) using fluorescence-based assays. Molecular docking (e.g., AutoDock Vina) predicts binding affinity differences due to pyrrole’s electron-rich π-system and hydrogen-bonding capacity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Assay Standardization : Replicate experiments using consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
- Pharmacokinetic Profiling : Compare bioavailability (e.g., AUC via rat plasma PK studies) to clarify discrepancies in efficacy .
- Meta-analysis : Apply statistical tools (ANOVA, GraphPad Prism®) to aggregate data and identify outliers .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodology : Use asymmetric catalysis (e.g., Pd with chiral ligands like BINAP) during Suzuki-Miyaura coupling of the bromobenzamide moiety. Optimize enantiomeric excess (ee) by varying protecting groups (e.g., cumyl enhances ee to 93% in similar compounds) .
Q. What computational methods predict binding affinity to target proteins, and how do they align with experimental data?
- Methodology :
- Docking Studies : Use Schrödinger Suite or MOE to model interactions with proteins (e.g., PDB: 3HKC). Validate with SPR or ITC for binding constants (K) .
- Molecular Dynamics (MD) : Simulate binding stability (100 ns trajectories) to assess hydrogen-bond persistence and hydrophobic interactions .
Q. What are the documented biological targets, and what evidence supports these findings?
- Methodology :
- Target Identification : Use affinity chromatography with immobilized compound to pull down proteins from cell lysates, followed by LC-MS/MS proteomics .
- Functional Validation : CRISPR knockouts of putative targets (e.g., kinases) in cell viability assays confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
